molecular formula C15H21BN2O2 B6290127 1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole CAS No. 2454490-89-0

1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Cat. No.: B6290127
CAS No.: 2454490-89-0
M. Wt: 272.15 g/mol
InChI Key: XVLDWLZYVPIEGM-UHFFFAOYSA-N
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Description

1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is a boron-containing heterocyclic compound with significant utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound features a boronate ester group at the 7-position of the indazole core, flanked by methyl groups at the 1- and 6-positions. This structural arrangement confers distinct steric and electronic properties, influencing its reactivity and solubility.

Properties

IUPAC Name

1,6-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-7-8-11-9-17-18(6)13(11)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLDWLZYVPIEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Halo-1,6-dimethylindazole Precursors

The halogenation of 1,6-dimethylindazole at the 7-position is a critical first step. Bromination is typically achieved using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) under controlled conditions. For example, in analogous systems, 7-methylindoline-2,3-dione was brominated with NBS to yield 6-bromo-7-methyl derivatives. Adapting this method, 1,6-dimethylindazole can undergo bromination at the 7-position using NBS (1.1 equiv) in DMSO at 60°C for 12–18 hours, followed by purification via recrystallization from methanol.

Suzuki-Miyaura Coupling with Bis(pinacolato)diboron

The brominated intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling with bis(pinacolato)diboron (B2pin2). A representative procedure involves:

  • Catalyst system : Pd(PPh3)4 (2–5 mol%) or Pd(dppf)Cl2.

  • Base : NaHCO3 or K2CO3 (3.0 equiv) in a DMF/water (2:1) solvent mixture.

  • Conditions : Heating at 80–100°C for 12–24 hours under nitrogen.

Yields for analogous reactions range from 70% to 88%, depending on the halogen (bromine vs. iodine) and steric effects. For instance, coupling 7-bromo-1,6-dimethylindazole with B2pin2 using Pd(PPh3)4 and K2CO3 in DMF/water at 80°C for 18 hours yielded the target boronic ester in 85% purity after column chromatography (hexane/EtOAc).

Table 1: Optimization of Suzuki-Miyaura Conditions

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh3)4 (5)K2CO3DMF/H2O8085
Pd(dppf)Cl2 (3)NaHCO3THF/H2O10078

Direct C-H Borylation Using Iridium Catalysis

Regioselective C-H Activation

Iridium-catalyzed C-H borylation offers a streamlined route by directly functionalizing the indazole core. The method employs [Ir(OMe)COD]2 (1.5 mol%) with 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) as a ligand in tetrahydrofuran (THF). Key considerations include:

  • Substrate directing effects : The 1,6-dimethyl groups may influence regioselectivity, favoring borylation at the 7-position due to electronic deactivation of adjacent sites.

  • Reaction conditions : Bis(pinacolato)diboron (1.1 equiv) is added to a mixture of 1,6-dimethylindazole and catalyst in THF at 80°C for 12–18 hours under nitrogen.

Challenges and Yield Optimization

Direct borylation avoids halogenation steps but requires precise control over steric and electronic factors. For fluoroquinolines, analogous reactions achieved 53–88% yields after recrystallization. For 1,6-dimethylindazole, yields are anticipated to be moderate (60–75%) due to competing side reactions at the methyl-substituted positions.

Alternative Synthetic Routes

Lithiation-Borylation Strategies

Generation of a lithiated intermediate at the 7-position using LDA (lithium diisopropylamide) followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored for similar indazoles. However, this method is less favorable due to the sensitivity of lithiated intermediates to moisture and the need for cryogenic conditions (−78°C).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate Suzuki-Miyaura couplings, reducing reaction times to 1–2 hours. For example, a 7-bromoindazole derivative coupled with B2pin2 under microwave conditions (120°C, 300 W) achieved 82% yield in 90 minutes.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow systems enhance heat and mass transfer, particularly for exothermic borylation reactions. A two-step flow process—halogenation followed by Suzuki coupling—has been reported for boronic esters, achieving 90% conversion with 15-minute residence times.

Purification and Quality Control

Final purification often involves sequential recrystallization (MeOH/EtOAc) and flash chromatography (silica gel, hexane/EtOAc gradient). Purity is validated via HPLC (>97%) and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The indazole core can interact with biological targets, potentially affecting molecular pathways involved in disease processes .

Comparison with Similar Compounds

Key Data :

  • Molecular Formula : C₁₆H₂₂BN₂O₂
  • Molecular Weight : 273.1 g/mol (LCMS [M+H]+: 273.1)
  • Synthesis : Prepared via a route yielding 56% purity (92.9% after purification) using petroleum ether/ethyl acetate (30:1) .
  • NMR : Characteristic signals include δ = 7.89 (s, 1H, aromatic) and 7.61 (d, J = ...) in chloroform-d .

The compound belongs to a class of indazole-based boronate esters, which are critical intermediates in medicinal chemistry and materials science. Below is a comparative analysis with structural analogs, focusing on substituent positions, reactivity, and applications.

Structural Analogs and Similarity Scores

lists three closely related compounds with similarity scores:

Compound Name Similarity CAS Number Key Differences
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole 0.92 953411-16-0 Boronate at 4-position; lacks methyl groups at 1- and 6-positions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine 0.90 1256359-09-7 Boronate at 5-position; amine at 3-position
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 0.90 885068-10-0 Boronate at 6-position; methyl only at 1-position

Key Observations :

  • Positional Effects : The 7-boronate group in the target compound contrasts with analogs bearing boronate at 4-, 5-, or 6-positions. This positional variance alters electronic distribution and steric accessibility, impacting cross-coupling efficiency .
  • Functional Groups : The 3-amine substituent in 1256359-09-7 introduces hydrogen-bonding capability, which may enhance solubility or binding in biological systems .
Reactivity in Suzuki-Miyaura Coupling
  • Target Compound : The 7-boronate group is less sterically hindered than 6-boronate analogs (e.g., 885068-10-0), favoring faster transmetallation with palladium catalysts. However, the 1- and 6-methyl groups may reduce substrate accessibility compared to unmethylated derivatives .
Physicochemical Properties
  • Solubility : Methyl groups in the target compound likely enhance lipophilicity compared to polar analogs like 1256359-09-7 (3-amine substituent). This property is critical for applications in hydrophobic environments .
  • Thermal Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring is thermally stable, but steric crowding from methyl groups may slightly reduce stability compared to less substituted variants .

Biological Activity

1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H21BN2O2
  • Molecular Weight : 248.13 g/mol
  • CAS Number : 162624192

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. The compound has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays revealed:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells .
  • Selectivity : It showed a nearly 20-fold selectivity for cancerous cells over non-cancerous cells .

In Vivo Studies

In vivo studies using mouse models indicated:

  • Tumor Growth Inhibition : Treatment with the compound led to a marked reduction in tumor growth and metastasis in mice inoculated with MDA-MB-231 cells .
  • Mechanistic Insights : The compound's inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, suggests a potential mechanism for its anti-metastatic effects .

Data Table of Biological Assays

Assay TypeCell LineIC50 (μM)Notes
Cell ProliferationMDA-MB-2310.87Strong inhibitory effect
Cell ProliferationMCF-712.91Selective for cancer cells
Tumor GrowthMouse ModelN/ASignificant reduction in tumor size
MMP InhibitionIn VitroN/AInhibits MMP-2 and MMP-9

Case Studies

  • Study on Triple-Negative Breast Cancer :
    • Researchers evaluated the effects of the compound on metastatic behavior in a BALB/c nude mouse model. The results indicated a substantial decrease in metastatic nodules compared to control groups treated with standard chemotherapy agents like 5-Fluorouracil (5-FU) .
  • Kinase Profiling :
    • A kinase profiling study revealed that the compound selectively inhibited CDK6 with an IC50 value comparable to established inhibitors like Abemaciclib . This highlights its potential as a targeted therapy for cancers characterized by dysregulated CDK activity.

Q & A

Q. What are the primary synthetic routes for 1,6-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole, and how can purity be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester group reacts with aryl halides under palladium catalysis . For example, analogous indazole-boronate esters are synthesized via nucleophilic substitution or transition-metal-catalyzed borylation . To optimize purity:

  • Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to separate byproducts.
  • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy (DMSO-d₆ or CDCl₃ solvents) .

Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents while facilitating transmetalation in palladium-catalyzed reactions . Its steric bulk (tetramethyl substitution) reduces undesired side reactions like protodeboronation, which is critical for high-yield couplings .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹¹B NMR (δ ~30 ppm confirms boronate ester integrity) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₇H₂₃BN₂O₂, exact mass 298.18 g/mol) .
  • X-ray Crystallography : SHELX or OLEX2 software for structural validation (if single crystals are obtained) .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data between this compound and structural analogs?

Discrepancies often arise from substituent positioning (e.g., 1,6-dimethyl vs. 3,7-dimethyl isomers) or steric effects. For example:

  • Case Study : 7-substituted indazole-boronate esters exhibit lower reactivity in Suzuki couplings compared to 5-substituted analogs due to steric hindrance .
  • Methodology : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to compare electronic and steric profiles of derivatives .

Q. What experimental strategies mitigate hydrolysis of the boronate ester in aqueous conditions?

  • Use anhydrous solvents (THF, DMF) and inert atmospheres (N₂/Ar).
  • Add stabilizers like 2,6-lutidine or potassium carbonate to buffer acidic byproducts .
  • Monitor degradation via LC-MS (negative ion mode for boronic acid detection) .

Q. How can the compound’s stability under varying temperatures be optimized for long-term storage?

  • Store at –20°C in amber vials under nitrogen.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess decomposition .

Q. What computational tools predict the compound’s pharmacokinetic properties for drug discovery?

  • ADMET Prediction : SwissADME for logP (predicted ~3.2) and bioavailability radar .
  • Docking Studies : AutoDock Vina to model interactions with targets like kinases or GPCRs, leveraging the indazole core’s π-π stacking potential .

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